5beta-Gonane

Description

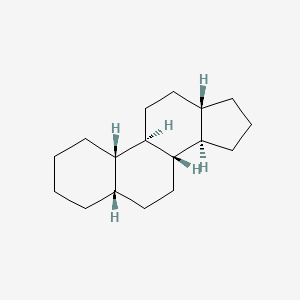

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H28 |

|---|---|

Molecular Weight |

232.4 g/mol |

IUPAC Name |

(5S,8S,9R,10S,13S,14R)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2/t12-,13-,14-,15+,16+,17-/m0/s1 |

InChI Key |

UACIBCPNAKBWHX-ROIMOXLHSA-N |

SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@H]4[C@H]3CCC4 |

Canonical SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 5beta Gonane Structures

De Novo Total Synthesis Strategies

Stereocontrolled Cyclization Reactions

The assembly of the fused ring system with precise stereocontrol is the cornerstone of de novo steroid synthesis. Several classes of reactions have proven instrumental in achieving this, allowing for the creation of the specific stereocenters inherent to the 5β-gonane skeleton.

One of the most powerful methods for constructing cyclic systems is the Diels-Alder reaction , a [4+2] cycloaddition that can form the B and C rings of the steroid nucleus with a high degree of stereoselectivity. researchgate.net Another classic and effective strategy involves biomimetic polyene cyclizations , where a series of cation-olefin cyclizations are initiated to form the fused ring system in a process that mimics the natural biosynthesis of steroids. nih.gov

More contemporary approaches leverage transition metal catalysis to achieve asymmetry. An efficient method involves the palladium-catalyzed asymmetric intramolecular dearomatizative cyclization of bromoaryl-tethered phenols. This reaction can produce chiral tricyclic phenanthrenone (B8515091) intermediates, which are key building blocks for the steroid core, with high enantioselectivity. nih.govumich.edu Additionally, highly stereoselective acid-catalyzed cyclizations of precursors like epoxystannanes have been developed as key steps in the synthesis of steroid frameworks. rsc.org Cobalt-mediated intramolecular cyclizations have also been employed to assemble the polycyclic steroid nucleus from acyclic precursors with significant stereocontrol. iupac.org

| Cyclization Strategy | Description | Key Feature |

| Biomimetic Polyene Cyclization | Cation-initiated cascade reaction of a poly-unsaturated precursor to form multiple rings. | Mimics natural steroid biosynthesis. nih.gov |

| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings (e.g., Ring B and C). | High stereocontrol in ring formation. researchgate.net |

| Palladium-Catalyzed Cyclization | Asymmetric dearomatization of phenol (B47542) derivatives to form chiral tricyclic cores. | High enantioselectivity via catalysis. nih.govumich.edu |

| Cobalt-Mediated Cyclization | Intramolecular cyclization of enetriyne systems to construct the tetracyclic frame. | Assembles the entire core in one step. iupac.org |

Sequential Construction of the Tetracyclic Core

Building the four rings of the gonane (B1236691) structure in a stepwise fashion allows for the precise installation of functional groups and stereocenters. Several landmark syntheses have established effective sequential routes.

The Torgov synthesis is a widely recognized and convergent approach categorized as an AB + D → ABCD strategy. libretexts.orgpageplace.de It typically involves the reaction of a vinyl carbinol (representing the A and B rings) with a 1,3-diketone precursor for the D ring, followed by cyclization to form the C ring and complete the tetracyclic steroid nucleus. libretexts.org

A contrasting linear approach is exemplified by Woodward's total synthesis of cholesterol, which can be described as a C → CD → BCD → ABCD strategy. libretexts.org This synthesis was a monumental achievement that built the steroid framework in a highly regio- and stereospecific manner, incorporating all necessary stereocenters sequentially. libretexts.org

A common feature in modern syntheses is the cyclodehydration of a seco-steroid (a steroid with one ring opened) to complete the tetracyclic core. For instance, seco-steroids can be subjected to cyclodehydration using reagents like polyphosphoric acid (PPA) to afford the final gonane steroid structure.

Semisynthetic Routes from Precursor Steroids

Semisynthesis is an efficient and widely used alternative to total synthesis, leveraging the readily available and complex scaffolds of natural steroids. The primary challenge in converting common Δ⁴-3-keto steroids (like testosterone (B1683101) or androstenedione (B190577) derivatives) into the 5β-gonane series is the stereoselective formation of the cis-fused A/B ring junction. nih.gov

Regioselective and Stereoselective Reductions of Ring A

The critical step in forming the 5β-gonane structure from a Δ⁴-en-3-one precursor is the reduction of the C4-C5 double bond. The stereochemical outcome of this reduction dictates whether the 5α (trans) or 5β (cis) isomer is formed.

Catalytic hydrogenation is a common method to achieve this transformation. The choice of catalyst and reaction conditions is crucial for stereoselectivity. For example, the hydrogenation of 13β-ethyl-17β-hydroxygon-4-en-3-one over a 10% palladium on charcoal (Pd/C) catalyst in an ethanolic potassium hydroxide (B78521) solution selectively yields the corresponding 5β-gonan-3-one. researchgate.net This process involves the addition of hydrogen from the alpha-face of the steroid, leading to the desired cis-A/B ring fusion.

Alternative chemical reducing agents can also provide stereocontrol. The conjugate reduction of certain 17-protected androst-4-en-3-one (B577213) derivatives using a system of cuprous chloride (CuCl) and sodium borohydride (B1222165) (NaBH₄) has been shown to produce 3α-hydroxy-5β-H isomers with high yield (around 81%). researchgate.net This method offers a direct route to 5β-reduced steroids that also possess a C3 hydroxyl group. researchgate.net

| Method | Substrate Example | Reagents/Catalyst | Product Stereochemistry |

| Catalytic Hydrogenation | 13β-ethyl-17β-hydroxygon-4-en-3-one | 10% Pd/C, H₂, KOH/EtOH | 5β-gonan-3-one researchgate.net |

| Conjugate Reduction | 17-spirocyclic ketal protected androst-4-en-3-one | CuCl, NaBH₄ | 3α-hydroxy-5β-H isomer researchgate.net |

Introduction and Modification of Functional Groups at C3 and C17

The C3 and C17 positions of the gonane nucleus are common sites for functionalization, hosting ketone or hydroxyl groups that are pivotal for biological activity and further chemical modification.

Regioselective reduction of diones is a key challenge. In a 5β-androstane-3,17-dione system, the C3-ketone is generally more reactive than the C17-ketone. google.com Using a sterically hindered reducing agent like Potassium Tri(R,S-s-butyl)borohydride (K-Selectride®) at low temperatures allows for the highly selective reduction of the 3-oxo group to the corresponding axial (3α) alcohol, leaving the 17-ketone group untouched. google.com

Biocatalysis offers a powerful tool for highly specific functionalization. Microbial transformations using various fungal strains can introduce hydroxyl groups at specific positions on the steroid skeleton with exceptional regio- and stereoselectivity. semanticscholar.org For example, fungal strains are known to perform hydroxylations at the C7, C11, C12, C14, C15, and C16 positions, among others, providing access to derivatives that are difficult to obtain through conventional chemical methods. nih.govunimi.it This enzymatic approach can also be used to selectively reduce ketone functionalities.

Palladium-Catalyzed Transformations in Gonane Synthesis

Palladium catalysts are versatile tools in steroid chemistry, employed not only for hydrogenations (as seen in Section 2.2.1) but also for sophisticated carbon-carbon bond-forming reactions. These transformations are essential for creating gonane derivatives with modified carbon skeletons, such as those found in many synthetic progestins. nih.govumich.edu

Palladium-catalyzed cross-coupling reactions, including the Suzuki and Negishi reactions, have become fundamental methods in organic synthesis for their ability to form C-C bonds. unimi.it These reactions can be applied to the steroid nucleus to introduce alkyl, aryl, or other organic fragments. For example, such strategies are integral to the synthesis of gonane derivatives like desogestrel, which features a 13-ethyl group instead of the natural methyl group. umich.edu The synthesis of these modified steroids often involves the coupling of an organometallic reagent with a steroidal halide or triflate in the presence of a palladium catalyst. umich.eduunimi.it

Green Chemistry and Biocatalytic Approaches

The synthesis and derivatization of the 5beta-gonane skeleton, the fundamental structure of many biologically active steroids, are increasingly benefiting from green chemistry and biocatalytic methods. core.ac.ukrasayanjournal.co.in These approaches offer significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. core.ac.ukresearchgate.net By harnessing the power of enzymes and microorganisms, chemists can achieve precise modifications on the steroidal core that are often challenging to perform using conventional methods. unipv.itresearchgate.net

Enzymatic Hydroxylations and Oxidoreductions for Derivatization

Enzymes, particularly oxidoreductases, are powerful tools for introducing functional groups onto the this compound backbone. unipv.it Hydroxylation, a key modification that influences the biological activity of steroids, is efficiently catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netfu-berlin.de These enzymes can introduce hydroxyl groups at specific, non-activated C-H bonds of the steroid nucleus, a task that is notoriously difficult to achieve with chemical reagents. researchgate.net Engineered P450 enzymes have been developed to selectively hydroxylate various positions on the steroid A or D ring. researchgate.net

Hydroxysteroid dehydrogenases (HSDs) represent another critical class of enzymes used in derivatization. They catalyze the reversible oxidation of hydroxyl groups to ketones and the reduction of keto groups to hydroxyls at specific positions on the steroid core. fu-berlin.de For instance, 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase is essential for converting Δ5-3β-hydroxysteroids into the corresponding Δ4-3-ketosteroids, a crucial step in the biosynthesis of many active hormones. fu-berlin.de Furthermore, reductases found in gut bacteria, such as Δ4-3-ketosteroid 5β-reductase, specifically act on steroid hormones to produce 5β-reduced derivatives, directly modifying the this compound configuration. biorxiv.org This enzymatic reduction is a key step in the metabolism of hormones like progesterone (B1679170), converting it to 5β-dihydroprogesterone. biorxiv.org

| Enzyme Class | Specific Enzyme Example | Substrate Type (based on Gonane core) | Transformation |

| Cytochrome P450 Monooxygenases | Engineered P450-BM3 | Androstenedione (Androstane derivative) | Regioselective hydroxylation (e.g., 7β-hydroxylation) researchgate.net |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD/Δ5-4 isomerase | Pregnenolone (B344588) (Pregnane derivative) | Oxidation and isomerization to Progesterone fu-berlin.de |

| Reductases | Δ4-3-ketosteroid 5β-reductase | Progesterone (Pregnane derivative) | Reduction to 5β-dihydroprogesterone biorxiv.org |

| Hydroxylases | 3-ketosteroid 9α-hydroxylase (KSH) | Tetracyclic steroids | 9α-hydroxylation leading to C9-C10 bond cleavage nih.gov |

Microbial Transformation Techniques for this compound Modifications

Whole-cell microbial transformations offer a practical and efficient method for modifying the this compound structure and its derivatives. slideshare.net Various fungi and bacteria possess enzymatic machinery capable of performing a wide range of reactions, including hydroxylations, dehydrogenations, and side-chain degradations on steroidal substrates. slideshare.netrscf.ru This approach avoids the need for enzyme isolation and purification, often leading to more stable and cost-effective processes. unipv.it

Fungal strains, particularly from the genera Aspergillus and Rhizopus, are well-known for their ability to carry out highly specific hydroxylations at various positions of the steroid nucleus. researchgate.netrscf.ru For example, Aspergillus niger has been used for 11α-hydroxylation of pregnane (B1235032) derivatives. rscf.ru Bacteria, especially from the phylum Actinobacteria (e.g., Mycobacterium species), are utilized for the oxidative degradation of the C-17 side chain of sterols. rscf.ru This process is fundamental for the industrial production of androstane-based steroid intermediates from phytosterols. rscf.ru Research has also focused on using gut bacteria like Clostridium innocuum to reduce progesterone into epipregnanolone, demonstrating the potential of the human microbiome in steroid metabolism. biorxiv.org

| Microorganism | Substrate Type (based on Gonane core) | Key Transformation(s) | Product Example(s) |

| Aspergillus niger | Pregnenolone (Pregnane derivative) | 11α-hydroxylation, 3β-dehydrogenation | 11α-hydroxyprogesterone rscf.ru |

| Rhizopus oryzae | Chenodeoxycholic acid (Cholane derivative) | Esterification | Stearyl chenodeoxycholate researchgate.net |

| Mycobacterium neoaurum | 3-O-methoxylated phytosterol (Stigmastane derivative) | Side-chain degradation | Dehydroepiandrosterone (DHEA) rscf.ru |

| Clostridium innocuum | Progesterone (Pregnane derivative) | 5β-reduction, 3β-reduction | Epipregnanolone biorxiv.org |

Chemoenzymatic Pathways for Complex Derivatives

A powerful example of this approach is the synthesis of 9,10-secosteroids. nih.gov In this pathway, a 3-ketosteroid 9α-hydroxylase (KSH) is used as a biocatalyst to achieve efficient C9-C10 bond cleavage of a tetracyclic steroid through a cascade of 9α-hydroxylation and fragmentation. nih.gov The resulting A-ring aromatic intermediate can then be further modified using conventional chemical methods to yield a variety of naturally occurring 9,10-secosteroids. nih.gov Similarly, lipase-catalyzed transesterification has been used to create novel pregnane derivatives, such as 20β-hemisuccinyloxy-5αH-pregnan-3-one, which serves as a precursor for steroid-protein conjugates and is not readily prepared by traditional synthesis. researchgate.net These integrated pathways highlight how biocatalysis and chemical synthesis can work in concert to achieve complex molecular goals efficiently.

| Pathway Stage | Method | Substrate/Intermediate | Transformation | Product/Intermediate |

| Step 1: Biocatalysis | Enzymatic (KSH) | Tetracyclic steroid | 9α-hydroxylation and fragmentation | A-ring aromatized 9,10-secosteroid nih.gov |

| Step 2: Chemical Synthesis | Conventional organic reactions | A-ring aromatized 9,10-secosteroid | Further functionalization | Complex 9,10-secosteroid derivative nih.gov |

| Step 1: Biocatalysis | Enzymatic (Lipase) | Pregnane derivative | Stereoselective transesterification | 20β-hemisuccinyloxy-5αH-pregnan-3-one researchgate.net |

| Step 2: Chemical Synthesis | Conjugation chemistry | 20β-hemisuccinyloxy-5αH-pregnan-3-one | Coupling to proteins | Steroid-protein conjugate researchgate.net |

Advanced Structural Elucidation and Analytical Chemistry of 5beta Gonane Systems

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous structural assignment of 5beta-gonane systems. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy provide complementary information regarding the molecular framework, connectivity, stereochemistry, and elemental composition.

One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. The cis-fusion of the A and B rings in the 5-beta configuration results in a bent, non-planar structure, which significantly influences the chemical environment of the constituent protons and carbons compared to their 5-alpha counterparts.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information. In ¹H NMR, the signals for the angular methyl groups (C-18 and C-19) and the axial/equatorial protons of the cyclohexane (B81311) rings are particularly diagnostic. The 5β-hydrogen itself and adjacent protons exhibit characteristic chemical shifts and coupling constants that reflect their specific dihedral angles.

Two-dimensional (2D) NMR experiments are essential for complete and unambiguous assignments. researchgate.net Key techniques include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings through 2-3 bonds, allowing for the tracing of proton networks within each ring of the steroid nucleus. princeton.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons, providing a map of all C-H bonds in the molecule. princeton.eduscience.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings (2-4 bonds) between protons and carbons. This is vital for connecting the individual spin systems identified by COSY and for assigning quaternary carbons, such as C-5, C-10, and C-13, which lack attached protons. princeton.eduscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information about the stereochemistry, such as the cis-relationship between the C-19 methyl group and the 5β-hydrogen.

The combination of these experiments allows for the meticulous assignment of nearly every proton and carbon signal, confirming the this compound skeleton and the precise location of any functional groups.

| Technique | Purpose in this compound Analysis | Information Gained |

| ¹H NMR | Provides an initial map of all protons. | Chemical shifts, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | Identifies all unique carbon environments. | Chemical shifts of all carbons, including quaternary centers. |

| COSY | Establishes proton-proton connectivity. | Traces H-H spin systems within each ring. |

| HSQC | Links protons to their directly attached carbons. | Assigns carbons that have attached protons (CH, CH₂, CH₃). |

| HMBC | Shows long-range proton-carbon correlations. | Connects spin systems, assigns quaternary carbons, and confirms overall structure. |

| NOESY | Reveals through-space proton proximities. | Confirms stereochemistry, such as the A/B ring cis-fusion. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

HRMS provides exact mass measurements, typically with an accuracy of less than 5 ppm, which allows for the determination of the elemental formula of a parent ion and its fragments. scielo.br When coupled with tandem mass spectrometry (MS/MS), where ions are fragmented through collision-induced dissociation (CID), HRMS becomes a powerful tool for structural elucidation and isomer differentiation.

The fragmentation patterns of this compound steroids are often distinct from their 5alpha-isomers. Studies on epimeric androstanes have shown that under electron ionization (EI) or CID, 5beta-isomers exhibit a preferential loss of a water molecule (H₂O) from the molecular ion, especially when hydroxyl groups are present. dshs-koeln.de In contrast, 5alpha-isomers tend to favor the loss of a methyl radical (•CH₃) first. dshs-koeln.de This difference is attributed to the distinct stereochemistry and resulting ring strain, which influences the stability of the precursor and fragment ions.

For instance, in the CID spectrum of 5β-androstan-3α-ol-17-one, the base peak often corresponds to the [M-H₂O]⁺• ion, whereas for the 5α isomer (androsterone), the [M-•CH₃]⁺ ion can be more prominent. dshs-koeln.de The analysis of derivatized steroids, such as trimethylsilyl (B98337) (TMS) ethers, also reveals stereochemically dependent fragmentation pathways, providing another layer of diagnostic information. nih.govresearchgate.net More advanced techniques, such as using silver cationization ([M+Ag]⁺), can produce unique, charge-remote fragmentation patterns that further enhance the ability to distinguish between highly similar steroid regioisomers by MS alone. diva-portal.org

| Ion Type | 5alpha-Isomer Fragmentation | 5beta-Isomer Fragmentation | Significance |

| Molecular Ion [M]⁺• | Tends to favor initial loss of a methyl radical ([M-15]⁺). dshs-koeln.de | Often shows a prominent initial loss of water ([M-18]⁺•). dshs-koeln.de | Key diagnostic difference for A/B ring stereochemistry. |

| TMS-Derivatized [M]⁺• | Formation of fragment ions is highly influenced by stereochemistry at C-3 and C-5. researchgate.net | Shows differing relative abundances of common fragment ions (e.g., [M-CH₃]⁺, [M-TMSOH]⁺•) compared to 5α. researchgate.net | Derivatization provides additional structural clues and improves chromatographic behavior. |

| Silver Adduct [M+Ag]⁺ | Generates structurally unique product ions via charge remote fragmentation. diva-portal.org | Generates a distinct set of product ions compared to the 5α isomer. diva-portal.org | Increases specificity for annotating regioisomers and stereoisomers without chromatography. |

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

For this compound systems, these techniques can distinguish between isomers based on subtle differences in their vibrational spectra. nih.gov The bent A/B ring junction of the 5-beta isomer results in a different molecular symmetry and steric environment compared to the flatter 5-alpha isomer. This affects the frequencies of C-H and C-C bond stretching and bending vibrations, particularly in the fingerprint region (below 1500 cm⁻¹). For example, specific C-H bending modes can be characteristic of the axial or equatorial orientation of protons, which differs between the two isomeric series. While a single spectrum may be difficult to interpret from first principles, comparing the spectrum of an unknown compound to that of a known this compound standard can provide definitive structural confirmation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Significance for this compound |

| C-H Stretching | 2850 - 3000 | IR & Raman | General alkane structure confirmation. Subtle shifts can indicate ring strain. |

| CH₂ Bending (Scissoring) | 1450 - 1470 | IR | Characteristic of the cyclohexane and cyclopentane (B165970) rings. |

| C-C Stretching | 800 - 1200 | Raman | Provides a detailed "fingerprint" of the carbon skeleton, sensitive to stereochemistry. |

| Skeletal Vibrations | < 800 | Raman | Low-frequency modes that are highly specific to the overall 3D shape of the molecule. |

Advanced Chromatographic Separation Techniques

Chromatography is essential for isolating this compound derivatives from complex mixtures and for separating them from their stereoisomers. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomer Differentiation

GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. Steroids like those in the gonane (B1236691) family often require chemical derivatization, typically by converting polar hydroxyl groups into trimethylsilyl (TMS) ethers, to increase their volatility and improve their chromatographic peak shape. nih.gov

The 5-alpha and 5-beta isomers of gonane derivatives often exhibit different retention times on a GC column. dshs-koeln.de The more planar 5-alpha isomers may interact differently with the stationary phase compared to the bent 5-beta isomers. Interestingly, derivatization can sometimes reverse the elution order. dshs-koeln.de

Coupling GC with tandem mass spectrometry (GC-MS/MS) provides exceptional selectivity and sensitivity. By using multiple reaction monitoring (MRM), the instrument is set to detect a specific fragmentation of a parent ion to a product ion, which is unique to the target analyte. This allows for the confident identification and quantification of a this compound derivative even in a complex biological matrix, while simultaneously confirming its identity based on its characteristic retention time and mass transition. muc.edu.cn

| Parameter | Description | Application to this compound |

| Stationary Phase | Typically a non-polar phase (e.g., DB-5ms, HP-1) is used for steroid analysis. | Provides separation based on boiling point and subtle polarity differences between isomers. |

| Derivatization | Conversion of polar groups (e.g., -OH) to TMS ethers. | Increases volatility and thermal stability, improves peak shape, and can alter elution order to enhance separation from isomers. dshs-koeln.de |

| Retention Time (t_R) | The time taken for an analyte to pass through the column. | 5β-isomers often have distinct retention times from 5α-isomers, enabling chromatographic separation. dshs-koeln.de |

| MS/MS Transition (MRM) | A specific parent ion → product ion fragmentation event. | Provides high selectivity and sensitivity for detecting specific this compound metabolites in complex samples like urine or blood. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For less volatile, thermally labile, or conjugated (e.g., glucuronide, sulfate) steroid metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique avoids the need for high temperatures and can often analyze metabolites directly in their native or near-native state, simplifying sample preparation. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where analytes are separated based on their hydrophobicity. The subtle differences in shape and polarity between this compound derivatives and other steroids allow for their chromatographic separation. nih.gov

The use of electrospray ionization (ESI) allows the gentle transfer of polar, non-volatile molecules from the liquid phase into the gas phase for MS analysis. nih.gov As with GC-MS/MS, the use of tandem mass spectrometry in MRM mode provides outstanding sensitivity and selectivity, making it the gold standard for quantifying steroid metabolites in complex biological matrices such as plasma, serum, and tissue extracts. bioanalysis-zone.comresearchgate.netscispace.com

| Parameter | Description | Application to this compound |

| Mobile Phase | Typically a gradient of water and an organic solvent (e.g., acetonitrile (B52724), methanol). | The gradient is optimized to achieve separation of multiple steroid metabolites with varying polarities in a single run. nih.gov |

| Stationary Phase | Commonly a C18-modified silica (B1680970) phase for reversed-phase chromatography. | Separates steroids based on their relative hydrophobicity. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | ESI is ideal for polar and conjugated metabolites (glucuronides, sulfates), allowing for direct analysis without derivatization. nih.gov |

| MS/MS Analysis | Typically operated in Multiple Reaction Monitoring (MRM) mode. | Enables highly specific and sensitive quantification of low-level this compound metabolites in complex biological fluids. scispace.com |

Chiral Chromatography for Stereoisomer Resolution

The resolution of stereoisomers is a fundamental challenge in the analysis of this compound and its derivatives, as these molecules possess multiple chiral centers, leading to a variety of spatial arrangements. Chiral chromatography is an indispensable technique for this purpose, enabling the separation of these closely related isomers. ajol.info This method's effectiveness hinges on the differential interactions between the stereoisomers and a chiral stationary phase (CSP). ajol.infoslideshare.net

A range of CSPs have been successfully employed for the separation of steroid isomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used due to their excellent enantioselective recognition capabilities. scielo.org.mxmdpi.comnih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), create a chiral environment where transient diastereomeric complexes are formed with the analyte isomers, leading to differences in retention times and thus, separation. mdpi.com Cyclodextrin-based CSPs also offer unique chiral selectivity and are well-suited for separating steroid molecules. sigmaaldrich.commerckmillipore.com These stationary phases have a cone-shaped cavity with a hydrophobic interior, allowing for chiral recognition if one stereoisomer fits more precisely into the cavity and interacts with the functional groups at the opening. slideshare.net

The choice of mobile phase is critical for optimizing separation. In normal-phase HPLC, mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are common. For reversed-phase separations, aqueous buffers mixed with acetonitrile or methanol (B129727) are typically used. slideshare.netresearchgate.net The composition and additives of the mobile phase can be adjusted to fine-tune the selectivity and resolution of the separation. nih.gov Detectors commonly paired with chiral HPLC include UV/Vis spectrophotometers and, increasingly, mass spectrometers (MS), which provide both high sensitivity and valuable structural information for isomer identification. slideshare.net

Table 1: Exemplary Chiral Chromatography Parameters for Steroid Isomer Separation

| Parameter | Description |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) mdpi.com |

| Mobile Phase | Heptane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm or Mass Spectrometry (MS) |

| Analytes | Steroid stereoisomers |

Computational Chemistry in Structural Elucidation

Computational chemistry has emerged as a powerful ally to experimental techniques in the definitive structural elucidation of complex molecules like this compound. These methods allow for the prediction of molecular properties and are especially crucial for the unambiguous assignment of stereochemistry when experimental data alone is insufficient. researchgate.net

Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., TD-DFT, NMR DP4+)

Quantum chemical calculations can predict spectroscopic data with high accuracy, providing a means to verify or assign a chemical structure by comparing theoretical data with experimental results. researchgate.netwiley-vch.de This is particularly valuable for non-crystalline compounds where X-ray crystallography is not an option. frontiersin.org

Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for predicting electronic circular dichroism (ECD) and UV-visible spectra. aip.orgfaccts.de By calculating the theoretical ECD spectrum for every possible stereoisomer of a this compound derivative, the absolute configuration can be determined by matching the calculated spectrum to the experimental one. faccts.deacs.org The accuracy of TD-DFT predictions can be sensitive to the choice of functional and basis set. acs.org

For Nuclear Magnetic Resonance (NMR) data, which is central to structural elucidation, the DP4+ analysis has become a highly reliable tool for stereochemical assignment. researchgate.netconicet.gov.ar This statistical method involves calculating the ¹H and ¹³C NMR chemical shifts for all potential diastereomers using DFT (often with the GIAO method). researchgate.net These calculated shifts are then compared against the experimental NMR data, and the DP4+ algorithm provides a probability score for each candidate isomer, enabling a confident assignment of the correct stereoisomer. frontiersin.orgresearchgate.net

Table 2: Hypothetical DP4+ Analysis for a this compound Derivative

| Candidate Isomer | Calculated ¹³C NMR (ppm) - C5 | Experimental ¹³C NMR (ppm) - C5 | Calculated ¹H NMR (ppm) - H5 | Experimental ¹H NMR (ppm) - H5 | DP4+ Probability |

| Isomer 1 (5α, 10α) | 54.8 | 46.5 | 1.85 | 2.10 | 2% |

| Isomer 2 (5β, 10α) | 48.1 | 46.5 | 2.55 | 2.10 | 13% |

| Isomer 3 (5α, 10β) | 55.2 | 46.5 | 1.90 | 2.10 | 5% |

| Isomer 4 (5β, 10β) | 46.7 | 46.5 | 2.08 | 2.10 | 80% |

Computational Approaches for Unambiguous Stereochemical Assignment

Beyond spectroscopic prediction, computational methods offer other avenues for unambiguous stereochemical assignment. A fundamental approach is the calculation of the relative energies of all possible stereoisomers. nrel.gov Using DFT or other high-level quantum mechanical methods, the geometries of the isomers are optimized, and their electronic energies are calculated. mdpi.com According to thermodynamic principles, the experimentally observed isomer is likely to be the most stable one, corresponding to the lowest calculated energy.

Molecular modeling also provides a visual and intuitive understanding of the three-dimensional structures of the isomers. This allows for the analysis of steric hindrance, conformational flexibility, and intramolecular interactions that give rise to the differences in stability and spectroscopic properties among stereoisomers. mdpi.comresearchgate.net The combination of these computational approaches with experimental data from techniques like chiral chromatography and NMR provides a robust and comprehensive strategy for the definitive structural and stereochemical elucidation of complex this compound systems. frontiersin.org

Stereochemical and Conformational Analysis of 5beta Gonane

Conformational Landscape and Dynamics of the 5beta-Ring Fusion

The defining feature of the 5beta-gonane structure is the cis-fusion of the A and B rings. nih.gov This A/B cis-junction, analogous to the cis-decalin system, is characterized by the connection of the two rings through one axial and one equatorial bond. libretexts.org This arrangement forces the A ring to be sharply bent relative to the plane of the B, C, and D rings. Unlike the rigid and relatively planar structure of the trans-fused (5alpha) isomers, the cis-fused this compound possesses significant conformational flexibility. libretexts.orgmasterorganicchemistry.com

The A/B ring system in this compound can undergo a conformational "ring flip," where the chair conformation of each ring inverts. masterorganicchemistry.comwillingdoncollege.ac.in This dynamic equilibrium between different chair conformations is a key aspect of the conformational landscape of 5beta-steroids. The relative stability of these conformers is influenced by steric interactions, particularly gauche-butane interactions, which are more numerous in the cis-fused system compared to the trans-fused counterpart. ubc.capressbooks.pub This inherent flexibility of the A/B ring junction in this compound is a crucial factor in how 5beta-steroids interact with biological receptors.

Influence of the 5beta-Configuration on Overall Steroid Molecular Geometry

A notable example is 5beta-dihydrotestosterone (B52473) (5β-DHT), where the A ring is positioned at an approximate 90-degree angle to the B ring. google.com This sharp angulation drastically alters the spatial relationship of substituents on the A ring relative to the rest of the steroid nucleus. This altered geometry is a primary reason for the different biological activities observed between 5alpha and 5beta-steroid isomers. google.comresearchgate.net The specific geometry conferred by the 5beta-configuration is critical for the recognition and binding by certain enzymes and receptors. For instance, the enzyme steroid 5β-reductase (AKR1D1) specifically catalyzes the formation of the cis-A/B ring junction, highlighting the biological importance of this specific molecular shape. nih.gov

Theoretical Studies on Stereoisomerism and Chirality in the Gonane (B1236691) Series

The gonane nucleus contains six chiral centers at carbon atoms 5, 8, 9, 10, 13, and 14. wikipedia.orgslideshare.net This allows for a total of 2^6 or 64 possible stereoisomers. wikipedia.orgslideshare.netquora.com Among these, 5alpha-gonane (B1237164) and this compound are two of the most fundamental and commonly occurring stereoisomers in nature. wikipedia.org The distinction between the 5alpha and 5beta isomers lies in the stereochemistry at the C-5 position, which dictates the trans or cis fusion of the A and B rings, respectively.

Theoretical and experimental studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the stereochemistry of the gonane series. capes.gov.brresearchgate.netacs.org For instance, ¹H and ¹³C NMR chemical shifts can be used to differentiate between 5alpha and 5beta isomers. researchgate.net The spatial proximity of certain protons in the bent 5beta-conformation gives rise to characteristic Nuclear Overhauser Effects (NOEs) in NOESY spectra, which are absent in the more extended 5alpha-isomers. uzh.ch Furthermore, computational methods like Density Functional Theory (DFT) and molecular mechanics are employed to model the structures and predict the chiroptical properties of these stereoisomers, aiding in the determination of their absolute configurations. acs.orgnih.govmdpi.com

A molecule is considered chiral if it is non-superimposable on its mirror image, and such non-superimposable mirror images are called enantiomers. khanacademy.orgsydney.edu.au The presence of multiple chiral centers in the gonane structure makes it inherently chiral. Each of the 64 possible stereoisomers of gonane has a unique three-dimensional arrangement of atoms and, consequently, a distinct set of chemical and physical properties.

Strain Energy Analysis in Different Conformational States

The stability of different steroid conformations is related to their internal strain energy. This strain arises from several factors, including bond angle distortion (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions (van der Waals strain). In the context of this compound, the A/B cis-ring fusion is associated with a higher strain energy compared to the trans-fusion in 5alpha-gonane.

The cis-decalin system serves as a useful model for understanding the strain in the A/B ring system of this compound. ubc.capressbooks.pub Theoretical calculations and experimental data indicate that cis-decalin is less stable than trans-decalin by approximately 11.4 kJ/mol. pressbooks.pub This energy difference is primarily attributed to the presence of three additional gauche-butane interactions in the most stable conformation of cis-decalin. pressbooks.pub These steric clashes introduce torsional and van der Waals strain, making the cis-conformation energetically less favorable.

Molecular Interactions and Biological Relevance Non Clinical Focus

Mechanistic Studies of 5beta-Gonane Derivatives with Molecular Targets

The unique three-dimensional shape of the 5β-gonane skeleton precludes high-affinity binding to certain classical steroid receptors but facilitates interactions with other crucial molecular targets, such as membrane-bound ion channels and various enzymes.

Derivatives of 5β-gonane exhibit a wide range of binding affinities and selectivities for several key receptors in the central nervous system and periphery.

GABAA Receptors: Neurosteroids with a 5β-pregnane backbone are well-documented as potent allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. Etiocholanolone (B196237), a 5β-androstane metabolite of testosterone (B1683101), acts as a positive allosteric modulator of the GABAA receptor, thereby possessing anticonvulsant effects. wikipedia.org Studies have shown that etiocholanolone potentiates GABA-induced currents. medchemexpress.com The stereochemistry at the C3 position is critical; for instance, 5β-pregnan-3β-ol-20-one (epipregnanolone) acts as a specific antagonist at the neurosteroid binding site of the GABAA receptor complex, competitively inhibiting the potentiation caused by its 3α-hydroxy isomer, pregnanolone (B1679072). nih.gov This antagonistic action was demonstrated with a reported inhibitor constant (Ki) of 10.5 μM. nih.gov

NMDA Receptors: 5β-pregnane derivatives also interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission. Pregnanolone sulfate (B86663) (a 5β-pregnane derivative) is an inhibitory allosteric modulator of NMDA receptors. nih.gov Its inhibitory concentration (IC50) for NMDA receptors has been reported to be approximately 67 μM. nih.gov The modulation can be subtype-selective. For example, pregnanolone sulfate inhibits all four NMDA receptor subtypes (NR1/NR2A-D) but is about four times more potent at NR1/NR2C and NR1/NR2D subtypes compared to NR1/NR2A and NR1/NR2B receptors. mdpi.com

Steroid Receptors: The bent A/B ring junction of the 5β-gonane structure significantly reduces binding affinity for the classical nuclear androgen receptor (AR). 5β-Dihydrotestosterone (5β-DHT), the 5β-reduced metabolite of testosterone, binds only very weakly to the AR and is considered biologically inactive in terms of androgenic effects, unlike its potent 5α-isomer. This lack of significant binding is a direct consequence of its angular molecular shape.

| Compound (5β-Gonane Derivative) | Target Receptor | Interaction Type | Reported Affinity/Potency | Reference |

|---|---|---|---|---|

| Etiocholanolone | GABAA Receptor | Positive Allosteric Modulator | Potentiates GABA-induced currents | wikipedia.orgmedchemexpress.com |

| 5β-Pregnan-3β-ol-20-one (Epipregnanolone) | GABAA Receptor (Neurosteroid Site) | Antagonist | Ki = 10.5 μM | nih.gov |

| Pregnanolone Sulfate | NMDA Receptor | Negative Allosteric Modulator | IC50 ≈ 67 μM | nih.gov |

| 5β-Dihydrotestosterone (5β-DHT) | Androgen Receptor (AR) | Weak Agonist / Negligible Binding | Very low affinity |

Beyond receptor binding, 5β-gonane derivatives can act as substrates or inhibitors for various enzymes involved in metabolism and biosynthesis.

Human alcohol dehydrogenase 1C2 (ADH1C2) has been shown to have measurable activity with several 5β-steroids, including 5β-androstan-17β-ol-3-one and 5β-pregnan-3β-ol-20-one, indicating these compounds can be substrates for the enzyme. nih.gov The specificity of this enzyme appears to favor a 5β-configuration. nih.gov Furthermore, enzymes from the aldo-keto reductase (AKR) superfamily, specifically AKR1C1-AKR1C4, are key in the metabolism of 5β-reduced steroids. nih.gov For example, AKR1C4 is the primary enzyme responsible for the hepatic formation of the 5β-tetrahydrosteroid of testosterone. nih.gov

In some contexts, 5β-gonane derivatives can act as inhibitors. For instance, 5β-DHT has been shown to inhibit the activity of the aromatase enzyme in hypothalamic homogenates, which is responsible for converting testosterone to estradiol. ebi.ac.uk This suggests that during developmental periods when 5β-reductase activity is high, the resulting 5β-metabolites could protect the brain from the effects of estrogens by inhibiting their local production. ebi.ac.uk

The biological activity of gonane (B1236691) derivatives is profoundly influenced by the stereochemistry of the steroid core and the nature of its substituents.

The most critical structural feature is the fusion of the A and B rings. The 5β configuration creates a sharp bend in the steroid backbone, which, as noted, dramatically decreases affinity for the planar-ligand-binding pocket of the androgen receptor compared to the flat 5α-isomers. nih.gov

For interactions with the GABAA receptor , the stereochemistry of the hydroxyl group at the C3 position is paramount. A 3α-hydroxy group on the 5β-pregnane skeleton is a key requirement for potent positive allosteric modulation. nih.gov Conversely, its 3β-hydroxy epimer, such as epipregnanolone, often acts as an antagonist at the neurosteroid site. nih.gov

For inhibitory activity at NMDA receptors , a different set of structural features is required. Studies on pregnanolone sulfate analogs indicate that the combination of a 5β-pregnane skeleton, a 3α-substituent, and a negatively charged moiety (like a sulfate group) at this position is crucial for the inhibitory effect. researchgate.net

Enzyme Inhibition and Activation Mechanisms by this compound Analogs

Ecological and Biological Significance of Naturally Occurring this compound Derivatives

Naturally occurring compounds with a 5β-gonane core are found in both the plant and animal kingdoms, where they serve important endogenous roles.

Phytoecdysteroids are a class of plant-synthesized steroids that are structurally analogous to insect molting hormones (ecdysteroids). Many of these compounds possess the A/B-cis ring fusion (5β-H) characteristic of the 5β-gonane skeleton. nih.gov Plants produce these compounds as a defense mechanism against phytophagous (plant-eating) insects.

When non-adapted insects ingest plants containing phytoecdysteroids, their endocrine system is severely disrupted. nih.gov These compounds mimic the insect's own molting hormones, binding to and activating the ecdysone (B1671078) receptor (EcR). nih.gov This untimely activation of the ecdysone signaling pathway triggers a premature and incomplete molting process, which is lethal to the insect, leading to developmental arrest and mortality. researchgate.net 5β-Ketodiol (an ecdysone) is a critical intermediate in the biosynthesis of these active ecdysteroids. This chemical defense strategy is an effective deterrent against predation by generalist insect herbivores.

In vertebrates, 5β-gonane derivatives are crucial intermediates in the catabolism of steroid hormones. The conversion of active hormones into their 5β-reduced metabolites is a key step in their inactivation and excretion pathway. nih.gov

The enzyme 5β-reductase (AKR1D1) converts potent androgens like testosterone into 5β-dihydrotestosterone (5β-DHT). nih.gov 5β-DHT is then further metabolized to etiocholanolone (5β-androstan-3α-ol-17-one), a major 17-ketosteroid found in urine. wikipedia.org Similarly, progesterone (B1679170) and corticosteroids are metabolized via the 5β-reductase pathway. For example, corticosterone (B1669441) is converted by 3-oxo-5β-steroid 4-dehydrogenase to 11β,21-dihydroxy-5β-pregnane-3,20-dione, an intermediate in C21-steroid hormone metabolism. hmdb.ca 5β-Pregnane itself is the parent hydrocarbon for various metabolic products like pregnanediones and pregnanolones found in urine. researchgate.net These pathways ensure the termination of hormonal signals and the clearance of steroid hormones from the body.

Theoretical and Computational Approaches in 5beta Gonane Research

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstone techniques in modern chemical and biological research. For the 5beta-gonane scaffold, these methods are crucial for understanding its unique three-dimensional structure and how it interacts with biological systems. The characteristic cis-fusion of the A and B rings imparts a bent, non-planar geometry to the entire steroid nucleus, which profoundly influences its biological function. libretexts.orgiptsalipur.org

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. researchgate.net For this compound, the core structure consists of three cyclohexane (B81311) rings (A, B, C) and one cyclopentane (B165970) ring (D). nih.gov The cis-fusion of the A/B rings is a defining feature of the 5beta series, creating a bent structure in contrast to the flatter profile of the 5alpha (A/B trans) series. iptsalipur.orgslideshare.net

Conformational analysis through MD simulations helps identify the most populated low-energy states of this compound derivatives. By analyzing trajectories over nanoseconds or longer, researchers can calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify structural stability and atomic mobility, respectively. researchgate.netgalaxyproject.org This information is critical for understanding how the molecule presents itself to a receptor binding site or an enzyme's active site.

Table 1: Conformational Preferences of the this compound Nucleus

| Ring | Ring Type | Typical Conformation | Conformational Mobility |

| A | Cyclohexane | Chair | Low (locked by fusion) |

| B | Cyclohexane | Chair | Low (locked by fusion) |

| C | Cyclohexane | Chair | Low (locked by fusion) |

| D | Cyclopentane | Envelope or Twist | Moderate |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net For this compound derivatives, docking studies are essential for predicting their binding modes and affinities to nuclear receptors, enzymes, and other protein targets.

The process begins with the three-dimensional structures of both the ligand (a this compound derivative) and the protein. The ligand's conformation can be taken from experimental data or generated through conformational searches. The protein structure is often obtained from sources like the Protein Data Bank (PDB). In a typical docking workflow using software such as AutoDock or AutoDock Vina, polar hydrogens and charges are added to the protein. dergipark.org.trjournaljpri.com A grid box is then defined around the active site of the receptor to specify the search space for the ligand. jmchemsci.com

The docking algorithm then explores numerous possible binding poses of the ligand within this grid, evaluating each pose using a scoring function. researchgate.netnih.gov This function estimates the binding free energy, with lower scores generally indicating more favorable binding. The results provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies can explain the specificity of certain steroids for their receptors and guide the design of new derivatives with enhanced or altered binding properties.

Table 2: Illustrative Docking Scores for Hypothetical this compound Derivatives Against a Receptor

| Compound | Substituent at C3 | Substituent at C17 | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative 1 | =O (keto) | -OH | -9.5 | Tyr-54, Met-121, Arg-125 |

| Derivative 2 | -OH (alpha) | -OH | -8.8 | Tyr-54, Gln-98 |

| Derivative 3 | -OH (beta) | -COCH3 | -10.2 | Tyr-54, Met-121, Trp-210 |

| Derivative 4 | =O (keto) | -H | -7.1 | Met-121 |

Note: This table is for illustrative purposes only and does not represent real experimental data.

To model chemical reactions, such as those catalyzed by enzymes, a purely classical molecular mechanics (MM) approach is insufficient because it cannot describe the breaking and forming of chemical bonds. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods solve this problem by treating a small, chemically active region of the system with computationally intensive but highly accurate quantum mechanics, while the rest of the system (the protein and solvent environment) is treated with more efficient classical mechanics. nih.govresearchgate.netmit.edu

In the context of this compound research, QM/MM simulations are used to study the mechanisms of enzymatic transformations, such as hydroxylation by cytochrome P450 enzymes or oxidation by hydroxysteroid dehydrogenases. iptsalipur.org The steroid substrate and the critical amino acid residues in the enzyme's active site constitute the QM region. quantumzyme.com This allows researchers to calculate the electronic structure changes during the reaction, map the reaction pathway, and determine the structures and energies of transition states and intermediates. nih.govresearchgate.net

These studies provide detailed mechanistic insights that are crucial for understanding steroid metabolism and for the development of enzyme inhibitors. The accuracy of QM/MM calculations is highly dependent on the size of the QM region and the level of theory used. rsc.org

Ligand-Protein Docking and Scoring in Receptor Systems

Computational Prediction of Biosynthetic and Metabolic Pathways

Computational tools have become indispensable for elucidating the complex pathways by which natural products like steroids are synthesized and metabolized. nih.gov

The biosynthesis of many natural products is orchestrated by genes organized in Biosynthetic Gene Clusters (BGCs). researchgate.net Genome mining software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), can analyze the genome of an organism to identify these BGCs. nih.gov By detecting sequences of core biosynthetic enzymes, these tools can predict the class of natural product that is synthesized, providing a powerful hypothesis-generating method for discovering the biosynthetic pathways of novel steroids. researchgate.net

In addition to biosynthesis, computational methods can predict the metabolic fate of this compound derivatives. With knowledge of common metabolic reactions (e.g., oxidation, reduction, conjugation), computational models can predict the structures of potential metabolites. osti.gov For example, density functional theory (DFT) calculations have been used to predict the products of reactions between steroidal enones and environmental disinfectants, helping to identify which compounds are more likely to undergo transformation. acs.org These predictive tools are vital for understanding the biological lifetime of a steroid and for identifying its active or inactive metabolic products.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Scaffolds

Chemoinformatics applies computational methods to solve chemical problems, with a major focus on the relationship between a molecule's structure and its biological activity. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to develop mathematical models that correlate the chemical structure of compounds with a specific activity. researchgate.net

For this compound derivatives, QSAR studies aim to identify the structural features that are critical for their biological effects. The process involves several steps:

Data Collection: A dataset of this compound analogues with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule to quantify its structural, physicochemical, and electronic properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. rsc.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Successful QSAR models can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. eu.org For instance, QSAR studies on anabolic-androgenic steroids have shown that electronic properties, such as the energy difference between the HOMO and LUMO and the net charges on specific carbon atoms, are key determinants of their interaction with the androgen receptor. researchgate.net

Table 3: Common Descriptor Classes Used in Steroid QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size |

| Topological | Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Volume | 3D shape and size |

| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and stability |

Q & A

Q. What are the established synthetic routes for 5β-Gonane, and how can researchers ensure experimental reproducibility?

To ensure reproducibility, document synthetic protocols with precise reaction conditions (e.g., temperature, catalysts, solvents) and purification methods. Include characterization data (NMR, HRMS, X-ray crystallography) for intermediates and final products. For known compounds, cite prior literature; for novel derivatives, provide full spectral validation and purity metrics (e.g., HPLC) .

Q. How should researchers design experiments to characterize 5β-Gonane’s stereochemical configuration?

Use a combination of spectroscopic techniques (e.g., NOESY for spatial proton interactions) and computational methods (DFT-based NMR prediction). Cross-validate results with X-ray crystallography when possible. Ensure raw data (e.g., coupling constants in H-NMR) are included in supplementary materials for peer review .

Q. What ethical considerations apply to in vitro studies of 5β-Gonane’s bioactivity?

Adhere to institutional guidelines for cell line authentication, contamination checks, and proper controls (e.g., vehicle-only groups). Disclose conflicts of interest and validate assays through dose-response curves and independent replication. Reference established frameworks like the ARRIVE guidelines for preclinical research .

Advanced Research Questions

Q. How can conflicting data on 5β-Gonane’s receptor-binding affinity be systematically resolved?

Conduct a meta-analysis comparing assay conditions (e.g., ligand concentration, buffer pH, temperature). Evaluate potential confounding variables (e.g., solvent effects on protein stability) and apply statistical models (e.g., random-effects models) to account for heterogeneity across studies . For unresolved discrepancies, propose hypothesis-driven experiments (e.g., SPR vs. ITC for binding kinetics).

Q. What computational strategies are optimal for modeling 5β-Gonane’s interactions with steroidogenic enzymes?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions using mutagenesis data or cryo-EM structures. Cross-reference results with experimental IC values to refine force-field parameters .

Q. How should researchers address reproducibility challenges in 5β-Gonane’s in vivo pharmacokinetic studies?

Standardize animal models (e.g., strain, age, sex), administration routes, and sampling intervals. Use isotope-labeled analogs for precise LC-MS quantification. Publish raw pharmacokinetic curves and nonlinear regression analyses (e.g., non-compartmental modeling) in open-access repositories .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for dose-response studies of 5β-Gonane derivatives?

Apply four-parameter logistic regression (e.g., Hill equation) to calculate EC values. Report confidence intervals and use ANOVA for cross-comparisons. For high-throughput screening, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can researchers integrate multi-omics data to elucidate 5β-Gonane’s mechanism of action?

Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to link transcriptomic/proteomic datasets with metabolic pathways. Validate hypotheses via CRISPR-Cas9 knockouts or pharmacological inhibition. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Handling Literature and Data Contradictions

Q. What frameworks exist to reconcile discrepancies in 5β-Gonane’s reported metabolic stability?

Perform a systematic review with PRISMA guidelines to assess study quality (e.g., sample size, analytical methods). Stratify findings by species (human vs. rodent) and metabolic systems (e.g., microsomes vs. hepatocytes). Highlight methodological limitations (e.g., lack of CYP isoform-specific assays) in discussion sections .

Q. How can researchers ensure their 5β-Gonane studies avoid redundancy and fill knowledge gaps?

Conduct a scoping review using tools like PubMed’s Clinical Queries or Covidence. Prioritize understudied areas (e.g., off-target effects in non-classical tissues). Use Delphi methods to align research objectives with expert consensus on unmet needs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.